molecular formula C8H17NO3S B7842570 [1-(Ethanesulfonyl)piperidin-3-yl]methanol

[1-(Ethanesulfonyl)piperidin-3-yl]methanol

Cat. No.: B7842570
M. Wt: 207.29 g/mol
InChI Key: KELUURPPUPRSIJ-UHFFFAOYSA-N
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Description

[1-(Ethanesulfonyl)piperidin-3-yl]methanol is a chemical compound with the molecular formula C8H17NO3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethanesulfonyl)piperidin-3-yl]methanol typically involves the reaction of piperidin-3-ylmethanol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: [1-(Ethanesulfonyl)piperidin-3-yl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfonyl compounds.

  • Reduction: Reduction reactions may produce piperidin-3-ylmethanol derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

[1-(Ethanesulfonyl)piperidin-3-yl]methanol has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may be employed in the study of biological systems and processes.

  • Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which [1-(Ethanesulfonyl)piperidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Sulfonyl-containing compounds

  • Methanol derivatives

Uniqueness: [1-(Ethanesulfonyl)piperidin-3-yl]methanol is unique due to its specific structural features, which include the presence of both a piperidine ring and an ethanesulfonyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it suitable for various applications.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELUURPPUPRSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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